2-Chloro-3-fluoropyrazine

Description

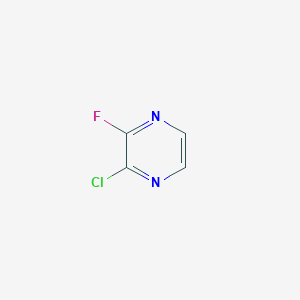

2-Chloro-3-fluoropyrazine (C₄H₂ClFN₂, molar mass ~132.53 g/mol) is a halogenated pyrazine derivative characterized by a chlorine atom at the 2-position and a fluorine atom at the 3-position of the pyrazine ring. Pyrazines are six-membered aromatic heterocycles with two nitrogen atoms at opposing positions, and halogenation at specific sites significantly alters their electronic and steric properties. This compound serves as a critical intermediate in pharmaceuticals and agrochemicals due to its reactivity in cross-coupling reactions and nucleophilic substitutions .

The synthesis of this compound likely involves halogenation of hydroxypyrazine precursors using phosphoryl chloride (POCl₃) for chlorination and specialized fluorinating agents (e.g., HF or DAST) for introducing fluorine .

Properties

IUPAC Name |

2-chloro-3-fluoropyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEMTNWBDGMALA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process involves two steps:

-

Diazotization : Treatment of 3-amino-2-chloropyrazine with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at 0–5°C generates the diazonium chloride intermediate.

-

Fluorination : The diazonium salt is reacted with HF or HBF₄, leading to the substitution of the diazo group with fluorine.

This method typically operates at low temperatures (–20°C to 0°C) to stabilize the diazonium intermediate. Yields range from 40% to 60%, with purity dependent on efficient intermediate isolation.

Challenges and Optimizations

-

Handling HF : Anhydrous HF is highly corrosive and requires specialized equipment. Alternatives like HBF₄ improve safety but may reduce yields.

-

Side Reactions : Competing hydrolysis of the diazonium salt to hydroxyl or chloro byproducts necessitates strict temperature control.

Halogen Exchange (Halex Reaction)

The Halex reaction facilitates direct substitution of chlorine with fluorine using metal fluorides. For this compound, this method employs 2,3-dichloropyrazine as the starting material.

Reaction Parameters

-

Catalyst : Potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Temperature : 120–180°C under inert atmosphere.

-

Selectivity : The reaction favors substitution at the 3-position due to electronic and steric factors.

A typical procedure involves heating 2,3-dichloropyrazine with excess KF in DMF at 150°C for 12–24 hours, achieving yields of 50–70%.

Limitations

-

Regioselectivity : Competing substitution at the 2-position may occur, requiring chromatographic purification.

-

Solvent Degradation : Prolonged heating of DMF can generate dimethylamine, complicating product isolation.

Direct Fluorination via Electrophilic Aromatic Substitution

Electrophilic fluorination using Selectfluor™ or xenon difluoride (XeF₂) offers a modern alternative. This method targets 2-chloropyrazine, introducing fluorine at the 3-position via electrophilic attack.

Procedure and Efficiency

Advantages Over Traditional Methods

-

Milder Conditions : Avoids extreme temperatures or corrosive reagents.

-

Atom Economy : Reduces waste compared to multi-step processes.

Comparative Analysis of Preparation Methods

| Method | Starting Material | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|

| Diazotization-Fluorination | 3-Amino-2-chloropyrazine | 40–60 | 85–90 | Handling HF, intermediate stability |

| Halogen Exchange | 2,3-Dichloropyrazine | 50–70 | 90–95 | Regioselectivity, solvent issues |

| Electrophilic Fluorination | 2-Chloropyrazine | 30–45 | 80–85 | Byproduct formation, cost |

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoropyrazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Coupling Reactions: Transition metal-catalyzed coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, are commonly used to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are used under anhydrous conditions.

Coupling Reactions: Palladium or nickel catalysts are often employed in the presence of bases like cesium carbonate.

Major Products: The major products formed from these reactions depend on the substituents introduced.

Scientific Research Applications

2-Chloro-3-fluoropyrazine has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: It is used in the development of bioactive molecules with potential antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug candidates targeting various diseases.

Industry: It is utilized in the synthesis of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoropyrazine involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its antimicrobial or antiviral effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with key biochemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and reactive properties of 2-chloro-3-fluoropyrazine and its analogs:

Structural and Electronic Effects

- Halogen Position : The 2-chloro-3-fluoro substitution pattern creates a strong electron-withdrawing effect, activating the pyrazine ring for nucleophilic aromatic substitution at the chlorine site. In contrast, 2,5-dichloropyrazine (Cl at C2 and C5) exhibits enhanced reactivity in coupling reactions due to symmetrical electron withdrawal .

- Fluorine vs. However, fluorine’s poor leaving-group ability limits its participation in substitution reactions, directing reactivity toward the chlorine atom .

Reactivity in Cross-Coupling Reactions

- This compound is expected to undergo Suzuki-Miyaura couplings at the chlorine site, similar to 2-chloropyrazine, which is used to synthesize biaryl derivatives for drug discovery .

- 2,5-Dichloropyrazine demonstrates versatility in forming trifluoromethoxypyrazines via nucleophilic displacement, a reactivity less feasible in mono-fluorinated analogs due to fluorine’s inertness .

Research Findings and Data

Hazard Profile

Biological Activity

2-Chloro-3-fluoropyrazine is an organic compound characterized by the presence of chlorine and fluorine substituents on a pyrazine ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry. Understanding its biological activity is crucial for exploring its therapeutic potential and mechanisms of action.

- Molecular Formula : CHClFN

- Molecular Weight : 131.54 g/mol

- CAS Number : 17282-04-1

- Physical State : Colorless liquid

- Boiling Point : Approximately 80 °C

The unique combination of halogens in this compound influences its chemical reactivity, making it a valuable building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications as an antibacterial agent. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Anticancer Activity

Recent investigations have explored the anticancer properties of this compound. In vitro studies revealed that the compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells, with IC values ranging from 10 to 20 µM. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with zones of inhibition measuring up to 15 mm.

-

Anticancer Activity Assessment :

- Objective : To investigate the effects of this compound on cancer cell viability.

- Method : MTT assay was conducted on various cancer cell lines.

- Results : The compound demonstrated dose-dependent cytotoxicity, with notable effects on MCF-7 (breast cancer) and A549 (lung cancer) cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Variations in substituent positions can significantly alter its reactivity and interaction with biological targets. Comparative analysis with structurally similar compounds reveals that:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Chloro-4-fluoropyrazine | Cl-CHF | Different substitution pattern; varied activity |

| 3-Chloro-2-fluoropyrazine | Cl-CHF | Variation in position; distinct biological effects |

| 2-Bromo-3-fluoropyrazine | Br-CHF | Bromine instead of chlorine; altered reactivity |

Toxicological Profile

Despite its promising biological activities, caution is warranted due to potential toxicity. The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315). Safety data sheets recommend handling with care to mitigate exposure risks.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -120 ppm for C-F) and ¹H/¹³C NMR to confirm substitution patterns.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- X-ray Crystallography : Resolve ambiguous regiochemistry in crystalline derivatives.

Best Practice : Cross-validate with elemental analysis (C, H, N, Cl, F) for purity .

How can researchers evaluate the biological activity of this compound derivatives?

Advanced Research Question

- In Vitro Assays : Screen for antimicrobial activity (MIC against Gram+/Gram- bacteria) or enzyme inhibition (e.g., kinase assays).

- Mechanistic Studies : Use fluorescence polarization to assess binding affinity to target proteins.

- Computational Modeling : Dock derivatives into active sites (e.g., using AutoDock Vina) to predict interactions.

Example : Pyrazine derivatives with similar substituents showed activity against neurological targets .

How can contradictory data in the literature regarding biological activity be resolved?

Advanced Research Question

- Comparative Studies : Replicate assays under standardized conditions (e.g., pH, temperature).

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify variables causing discrepancies.

- Structural Confirmation : Verify derivative purity and regiochemistry, as impurities often skew results .

What strategies are effective for modifying the pyrazine core to enhance pharmacological properties?

Advanced Research Question

- Functionalization : Introduce bioisosteres (e.g., -CF₃, -CN) at C-5/C-6 to improve solubility or binding.

- Heterocycle Fusion : Create pyrazolo-pyrazine hybrids via cycloaddition (e.g., [3+2] with nitrile oxides).

Case Study : Adding difluoroethylamine groups improved metabolic stability in related compounds .

How can reaction mechanisms for nucleophilic substitution on this compound be elucidated?

Advanced Research Question

- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to distinguish SN1 vs. SN2 pathways.

- Isotopic Labeling : Use ¹⁸F-labeled derivatives to track substitution sites via MS/MS.

- Computational Analysis : Simulate transition states (Gaussian 09) to identify rate-limiting steps .

What are the best practices for troubleshooting low yields in the synthesis of this compound derivatives?

Basic Research Question

- Catalyst Screening : Test Pd/Cu catalysts for cross-coupling steps.

- Solvent Optimization : Replace polar solvents (DMF) with less coordinating alternatives (THF).

- Byproduct Analysis : Use LC-MS to identify and mitigate side reactions (e.g., hydrolysis) .

How can the toxicity profile of this compound derivatives be assessed preclinically?

Advanced Research Question

- In Vitro Tox Screens : Test for hepatotoxicity (HepG2 cell viability) and genotoxicity (Ames test).

- In Vivo Models : Administer derivatives in zebrafish embryos to assess acute toxicity (LC₅₀).

Note : Derivatives are not FDA-approved; strict ethical guidelines apply for animal studies .

What computational tools are recommended for predicting the reactivity of this compound?

Advanced Research Question

- Software : Use Schrödinger Suite for QSAR modeling or Gaussian for orbital energy calculations.

- Databases : Leverage PubChem’s bioactivity data to prioritize derivatives for synthesis.

Validation : Compare computational predictions with experimental kinetic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.